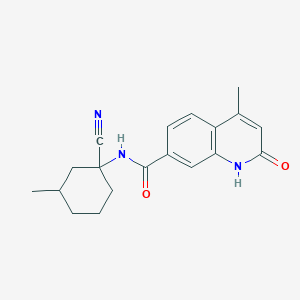
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide, also known as CAY10585, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of quinoline carboxamides and has a molecular weight of 351.42 g/mol.
Wirkmechanismus
The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide increases the levels of cAMP, which leads to downstream effects such as inhibition of inflammation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In inflammation research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In neurodegenerative disorder research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in lab experiments is its high potency and selectivity for PDE4 inhibition. This allows for precise targeting of the cAMP signaling pathway. However, one of the limitations of using N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide. One area of interest is the potential use of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in combination with other drugs for cancer treatment. Another area of interest is the development of more water-soluble derivatives of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide for easier administration in lab experiments. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in neurodegenerative disorders and to explore its potential therapeutic applications in this area.
Synthesemethoden
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide involves the reaction of 3-methylcyclohexanone with malonic acid in the presence of ammonium acetate and acetic anhydride to produce 3-methylcyclohexylidene malononitrile. This intermediate is then reacted with 2-chloro-4-methylquinoline to produce N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-4-3-7-19(10-12,11-20)22-18(24)14-5-6-15-13(2)8-17(23)21-16(15)9-14/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHYYGHSXLFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)C(=CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2733065.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)

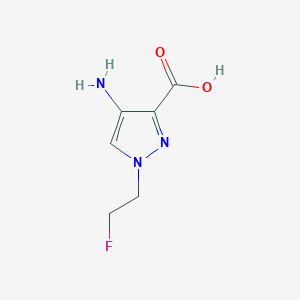
![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2733075.png)

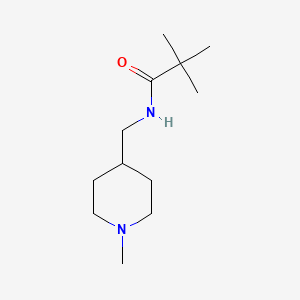
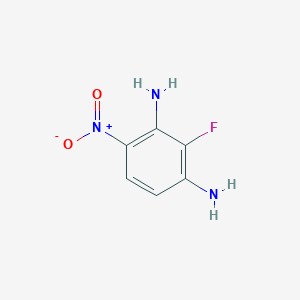
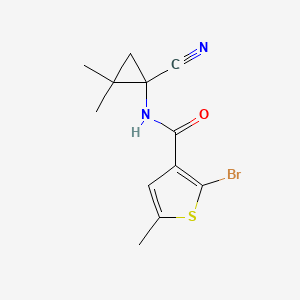
![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)
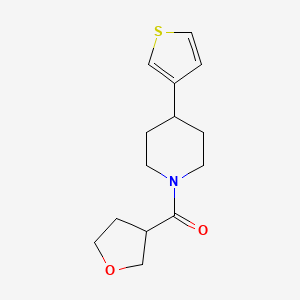
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
